1-Methoxycyclooctene
Description
1-Methoxycyclooctene (C₉H₁₄O) is an eight-membered cyclic ether with a methoxy substituent. It is synthesized via vacuum distillation, yielding a product with a boiling point of 83–88°C at 27 mmHg . This compound exhibits unique reactivity under Lewis acid catalysis, forming an unexpected insertion product with sultene (1,2-thiasilinane 1-oxide), which provides mechanistic insights into sulfur-transfer reactions . Additionally, this compound serves as a key intermediate in the commercial production of prostaglandins, highlighting its industrial relevance .
Properties
IUPAC Name |
(1E)-1-methoxycyclooctene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-10-9-7-5-3-2-4-6-8-9/h7H,2-6,8H2,1H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACILBBCPMXTKX-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C/1=C/CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454536 | |
| Record name | 1-Methoxycyclooctene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50438-51-2 | |
| Record name | 1-Methoxycyclooctene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1-Methoxycyclooctene can be synthesized through several methods. One common approach involves the reaction of cyclooctene with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the cyclooctene is converted to this compound through an electrophilic addition mechanism . Another method involves the ring-opening metathesis polymerization (ROMP) of cyclooctene followed by functionalization with a methoxy group .
Industrial production of this compound often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
1-Methoxycyclooctene undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA typically yields epoxides, while reduction with LiAlH4 produces alcohols .
Scientific Research Applications
1-Methoxycyclooctene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound is used in the preparation of polymers and other materials with unique properties.
Biomedical Research: This compound derivatives are explored for their potential in drug delivery systems and as bioorthogonal reagents in chemical biology.
Mechanism of Action
The mechanism of action of 1-methoxycyclooctene in chemical reactions involves its ability to act as both an electrophile and a nucleophile. The methoxy group can donate electron density, making the compound reactive towards electrophilic addition and substitution reactions. In polymerization reactions, the compound can undergo ring-opening metathesis polymerization (ROMP) to form polymers with unique properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following compounds share structural similarities with 1-Methoxycyclooctene, differing in ring size, substituents, or functional groups:
| Compound | Molecular Formula | CAS Number | Key Structural Features |
|---|---|---|---|
| This compound | C₉H₁₄O | Not provided | Cyclooctene ring, methoxy group |
| 1-Methoxycyclohexene | C₇H₁₀O | 931-57-7 | Cyclohexene ring, methoxy group |
| 3-(1-Methylethenyl)cyclooctene | C₁₁H₁₈ | 61233-78-1 | Cyclooctene ring, methylethenyl substituent |
| 1-Methoxyoctadecane | C₁₉H₄₀O | 6838-81-9 | Linear alkane chain, terminal methoxy group |
| 1-Methoxycyclopropane-1-carboxylic acid | C₅H₈O₃ | 100683-08-7 | Cyclopropane ring, methoxy and carboxylic acid groups |
Physical and Chemical Properties
- This compound : Boiling point 83–88°C (27 mmHg) ; reactive under Lewis acid catalysis .
- Safety protocols mandate full personal protective equipment (PPE) due to hazards .
- 1-Methoxyoctadecane : High molecular weight (284.52 g/mol), likely a high-boiling liquid or waxy solid. Stable under standard conditions but requires skin/eye protection during handling .
- 1-Methoxycyclopropane-1-carboxylic acid : Polar due to the carboxylic acid group; molecular weight 116.12 g/mol. Used in synthetic routes for functionalized cyclopropanes .
Biological Activity
1-Methoxycyclooctene (MCO) is a cyclic alkene that has garnered interest in various fields, particularly in organic chemistry and medicinal applications. Its unique structure and reactivity make it a subject of research concerning its biological activities, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Boiling Point | 120-122 °C |
| Density | 0.87 g/cm³ |
| Solubility | Soluble in organic solvents |
These properties contribute to its behavior in biological systems and its interactions with various biomolecules.
Enzyme Inhibition
Research indicates that this compound serves as an important intermediate in the synthesis of imidazolinone-based acetolactate synthase inhibitors. Its role in inhibiting the acetolactate synthase enzyme is significant, as this enzyme is crucial for protein synthesis and cell division in various organisms.
Antimicrobial Properties
MCO has shown potential antimicrobial activity. Studies have indicated that compounds related to MCO can inhibit the growth of certain bacteria and fungi, making them candidates for further investigation in developing new antimicrobial agents.
Cellular Effects
This compound influences cellular functions by modulating signaling pathways, gene expression, and metabolic processes. For instance, it has been observed to affect oxidative stress responses and energy metabolism in cells. The compound's ability to interact with enzymes involved in the pyridine nucleotide cycle highlights its biochemical significance.
Dosage Effects
In animal models, the effects of MCO vary significantly with dosage:
- Low Doses : Enhance metabolic activity and improve cellular function.
- High Doses : May lead to toxic effects, including oxidative stress and mitochondrial dysfunction.
Molecular Mechanism
The molecular mechanism by which this compound exerts its effects involves binding interactions with various biomolecules. It can act as either an enzyme inhibitor or activator depending on the context. For example, it has been shown to inhibit specific dehydrogenases by binding to their active sites.
Pharmacokinetics
The pharmacokinetic profile of MCO indicates that it is stable under inert atmospheric conditions at room temperature, which is crucial for maintaining its biological activity over time. Its transport within cells is facilitated by specific transporters that influence its localization and function.
Case Studies
Several case studies have explored the biological activity of this compound:
- Case Study 1 : Investigated the compound's role in inhibiting acetolactate synthase in microbial cultures, demonstrating a significant reduction in cell growth at varying concentrations of MCO.
- Case Study 2 : Focused on the antimicrobial efficacy of MCO derivatives against common pathogens, showing promising results that warrant further exploration for therapeutic applications.
These case studies underline the compound's potential as a lead structure for developing new drugs targeting specific biological pathways.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
